2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride
Overview
Description
Mechanism of Action
Target of Action
The primary target of Bode Catalyst 3 is the activation of substrates in various chemical reactions . It acts as a catalyst, facilitating the transformation of reactants into products without being consumed in the process.
Mode of Action
Bode Catalyst 3 is an N-heterocyclic carbene (NHC) . NHCs are a unique class of carbenes that have applications in catalyzing various reactions . Bode Catalyst 3 is known to catalyze several reactions, including intermolecular hydroacylation of cyclopropenes, crossed acyloin condensations, domino ring-opening redox amidation, Knoevenagel condensation, Claisen rearrangement, and Lewis acid- and N-heterocyclic carbene-catalyzed cyclocondensation reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride involves the reaction of mesityl-substituted triazolium salts with appropriate reagents under controlled conditions . The reaction typically requires a base to facilitate the formation of the triazolium salt, which then undergoes further reactions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of electrons.
Reduction: It can also be involved in reduction reactions, aiding in the gain of electrons by other molecules.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in oxidation reactions, the products may include oxidized organic compounds, while in reduction reactions, the products may be reduced organic molecules .
Scientific Research Applications
2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride has a wide range of scientific research applications, including:
Biology: The compound’s catalytic properties are explored in biochemical reactions to study enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatment methods.
Industry: It is utilized in industrial processes for the synthesis of complex organic molecules and materials.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
- (5aR,10bS)-5a,10b-Dihydro-2-(2,4,6-trimethylphenyl)-4H,6H-indeno[2,1-b]-1,2,4-triazolo[4,3-d]-1,4-oxazinium chloride monohydrate
- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride
- 2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride
Uniqueness
2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride is unique due to its specific mesityl substitution, which enhances its stability and reactivity as a catalyst. This makes it particularly effective in enantioselective cyclizations and other complex organic transformations .
Properties
IUPAC Name |
2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N3.ClH/c1-10-7-11(2)14(12(3)8-10)17-9-16-6-4-5-13(16)15-17;/h7-9H,4-6H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBONGWVMVUYPA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3CCCC3=N2)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474970 | |
Record name | Bode Catalyst 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862893-81-0 | |
Record name | Bode Catalyst 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 862893-81-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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